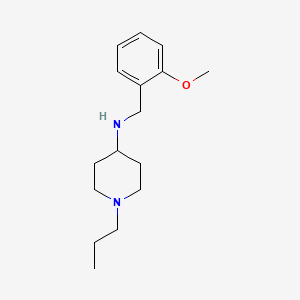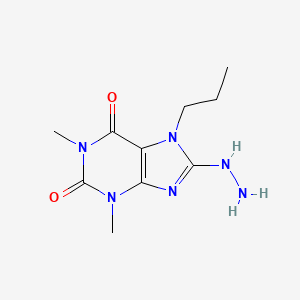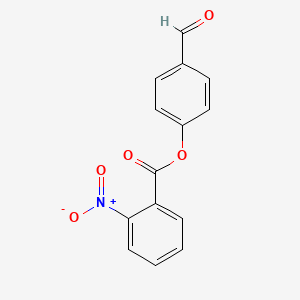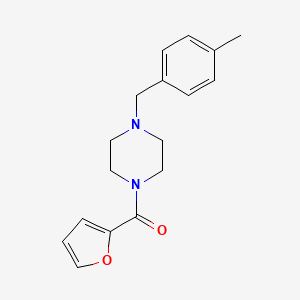
N-(2-methoxybenzyl)-1-propyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-1-propyl-4-piperidinamine, also known as MBPP, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential pharmacological properties. MBPP is a potent dopamine transporter ligand and has been studied for its possible use in the treatment of various neurological disorders.
Mechanism of Action
N-(2-methoxybenzyl)-1-propyl-4-piperidinamine acts as a potent dopamine transporter ligand, which means that it binds to the dopamine transporter and inhibits the reuptake of dopamine into the presynaptic neuron. This results in an increase in the levels of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling. The increase in dopamine signaling has been shown to improve the symptoms of Parkinson's disease and ADHD, as well as reduce drug cravings in drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine are primarily related to its action on the dopamine transporter. By inhibiting the reuptake of dopamine, N-(2-methoxybenzyl)-1-propyl-4-piperidinamine increases the levels of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling. This increase in dopamine signaling has been shown to improve motor function in Parkinson's disease, improve attention and focus in ADHD, and reduce drug cravings in drug addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine is its potential toxicity, which can lead to adverse effects in animal models. Therefore, careful dosing and monitoring are required to ensure the safety of lab animals.
Future Directions
There are several future directions for N-(2-methoxybenzyl)-1-propyl-4-piperidinamine research. One area of interest is the development of more potent and selective dopamine transporter ligands for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine on dopamine signaling and neuroplasticity. Additionally, N-(2-methoxybenzyl)-1-propyl-4-piperidinamine has been shown to have potential as a PET imaging agent for the diagnosis of Parkinson's disease and other neurological disorders. Therefore, further research is needed to explore the potential of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine as a diagnostic tool.
Synthesis Methods
The synthesis of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine involves the reaction of 2-methoxybenzyl chloride with 1-propylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure N-(2-methoxybenzyl)-1-propyl-4-piperidinamine.
Scientific Research Applications
N-(2-methoxybenzyl)-1-propyl-4-piperidinamine has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. In Parkinson's disease, N-(2-methoxybenzyl)-1-propyl-4-piperidinamine acts as a dopamine transporter blocker, which helps to increase the levels of dopamine in the brain and improve the symptoms of the disease. In ADHD, N-(2-methoxybenzyl)-1-propyl-4-piperidinamine has been shown to increase the levels of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in attention and focus. In drug addiction, N-(2-methoxybenzyl)-1-propyl-4-piperidinamine has been studied for its potential use in reducing drug cravings and preventing relapse.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-10-18-11-8-15(9-12-18)17-13-14-6-4-5-7-16(14)19-2/h4-7,15,17H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUQYHAQEQGVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)
![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)


![7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5819078.png)
![2-(4-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819080.png)
![4-bromo-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5819088.png)
![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)


![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)

![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)
![[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5819159.png)